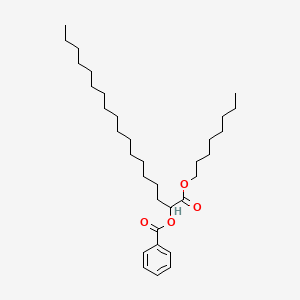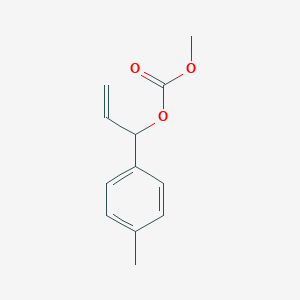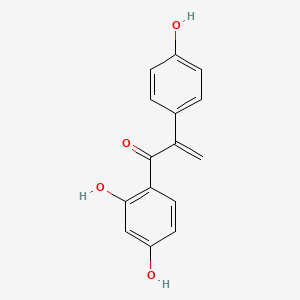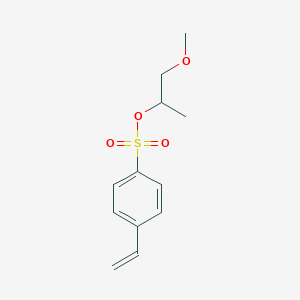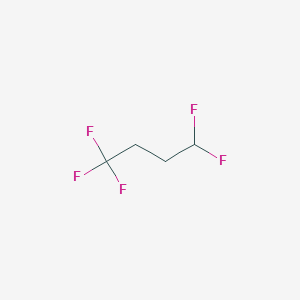
1,1,1,4,4-Pentafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,4,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H5F5. It is a colorless, non-flammable liquid that is primarily used as a solvent and in various industrial applications. The compound is known for its low toxicity and environmental impact, making it a preferred choice in many applications.
Vorbereitungsmethoden
1,1,1,4,4-Pentafluorobutane can be synthesized through the fluorination of 1,1,1,4,4-pentachlorobutane using hydrogen fluoride (HF) as a fluorinating agent. The reaction typically occurs in a liquid-phase fluorination reactor with a low-temperature reaction zone (60-90°C) and a high-temperature reaction zone (90-140°C). The reaction is catalyzed by antimony pentachloride or tin tetrachloride, and the reaction pressure is maintained at 1.0-1.5 MPa .
Analyse Chemischer Reaktionen
1,1,1,4,4-Pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water and a catalyst, it can hydrolyze to form corresponding alcohols and acids.
Common reagents used in these reactions include hydrogen fluoride, antimony pentachloride, and tin tetrachloride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,4,4-Pentafluorobutane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its stability and low reactivity.
Biology: The compound is used in the preparation of biological samples for analysis, as it can dissolve various organic compounds without affecting the biological material.
Medicine: It is used in the formulation of certain pharmaceuticals and in the development of drug delivery systems.
Industry: The compound is used in the production of refrigerants, foaming agents, and as a cleaning solvent in the electronics industry
Wirkmechanismus
The mechanism of action of 1,1,1,4,4-Pentafluorobutane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. Its low reactivity and stability make it an ideal medium for various industrial and research applications.
Vergleich Mit ähnlichen Verbindungen
1,1,1,4,4-Pentafluorobutane is similar to other fluorinated hydrocarbons such as 1,1,1,3,3-Pentafluorobutane and 1,1,1,2,2-Pentafluorobutane. it is unique in its specific molecular structure, which gives it distinct physical and chemical properties. For example, 1,1,1,3,3-Pentafluorobutane is primarily used in the production of rigid polyurethane foams, while this compound is more commonly used as a solvent and in the electronics industry .
Similar Compounds
- 1,1,1,3,3-Pentafluorobutane
- 1,1,1,2,2-Pentafluorobutane
- 1,1,1,2,3,3,3-Heptafluoropropane
These compounds share similar fluorinated structures but differ in their specific applications and properties.
Eigenschaften
CAS-Nummer |
161879-85-2 |
|---|---|
Molekularformel |
C4H5F5 |
Molekulargewicht |
148.07 g/mol |
IUPAC-Name |
1,1,1,4,4-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c5-3(6)1-2-4(7,8)9/h3H,1-2H2 |
InChI-Schlüssel |
VWCRVILSEXWIIL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(F)(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


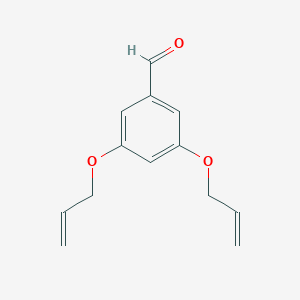
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
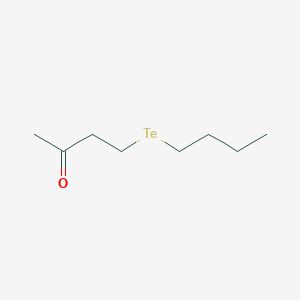
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

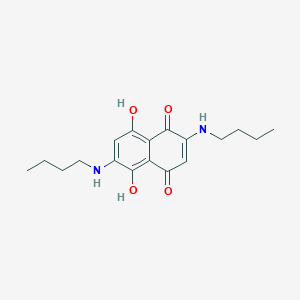
![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)
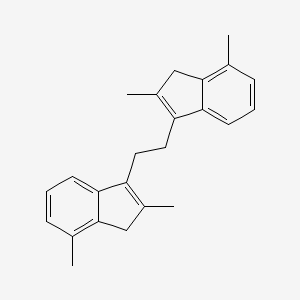
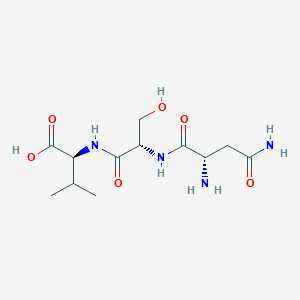
![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)
